Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is a chemical compound characterized by its complex structure, which includes a tert-butyl group and a naphthyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a phosphodiesterase-9 inhibitor, which is relevant in the treatment of various diseases, including neurodegenerative disorders and certain types of cancer .
The chemical formula for this compound is CHClNO, and its molecular weight is approximately 281.76 g/mol. The presence of the chloro substituent on the naphthyridine ring enhances its biological activity and selectivity towards specific enzymes or receptors .
Research indicates that tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate exhibits significant biological activity as a phosphodiesterase-9 inhibitor. This inhibition is crucial as it leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in various physiological processes including vasodilation and neurotransmission. Such activity suggests potential therapeutic applications in treating conditions like Alzheimer's disease and other cognitive impairments .
The synthesis of tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate typically involves several steps:
Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate has several applications in pharmaceutical research:
Interaction studies involving tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate focus on its binding affinity to phosphodiesterase enzymes. These studies often utilize techniques such as:
Such studies are crucial for understanding its pharmacological profile and potential side effects .
Several compounds share structural similarities with tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Lacks ester functionality | More basic structure; potential different activity |
| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Similar naphthyridine core | Different chlorine position affects biological activity |
| 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Contains two chloro groups | Increased lipophilicity; may alter pharmacokinetics |
| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Different chlorine position | May exhibit different receptor selectivity |
These comparisons illustrate how variations in chlorine positioning and functional groups can significantly impact biological activity and therapeutic potential .